

# Application Notes: 4-Iodopicolinic Acid as a Versatile Building Block in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Iodopicolinic acid

Cat. No.: B183023

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## Introduction: The Strategic Value of 4-Iodopicolinic Acid

**4-Iodopicolinic acid**, also known as 4-iodopyridine-2-carboxylic acid, is a highly valuable and versatile heterocyclic building block in modern organic synthesis.<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid at the 2-position, provides a unique combination of reactivity and functionality. The electron-deficient nature of the pyridine ring, coupled with the high reactivity of the carbon-iodine bond, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.<sup>[2]</sup>

The strategic placement of the carboxylic acid group is also crucial; it can act as a directing group or a handle for further derivatization, and its ability to chelate metals can influence the course and efficiency of catalytic reactions. These features make **4-iodopicolinic acid** an essential intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.<sup>[1][3]</sup> This guide provides an in-depth look at its application in key synthetic transformations, complete with detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.

## Physicochemical Properties

Property	Value	Reference
CAS Number	405939-79-9	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>2</sub>	[1]
Molecular Weight	249.01 g/mol	[1]
Appearance	Creamish solid	[1]
Melting Point	166 - 174 °C	[1]
Purity	≥ 98% (HPLC)	[1]

## I. Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[4] [5] **4-Iodopicolinic acid** is an exceptional substrate for this reaction. The C-I bond is the most reactive of the aryl halides, readily undergoing oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and higher yields compared to corresponding bromo- or chloro-pyridines.[2]

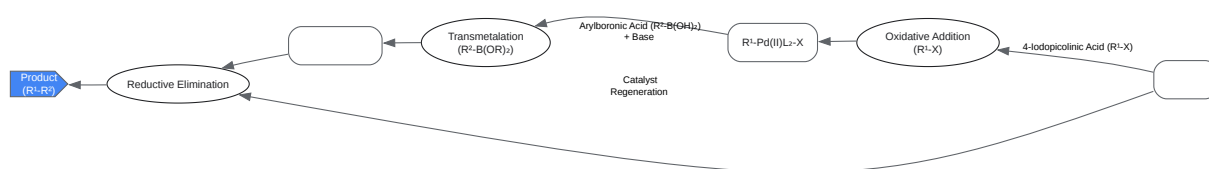
### Causality Behind the Protocol: Why These Conditions?

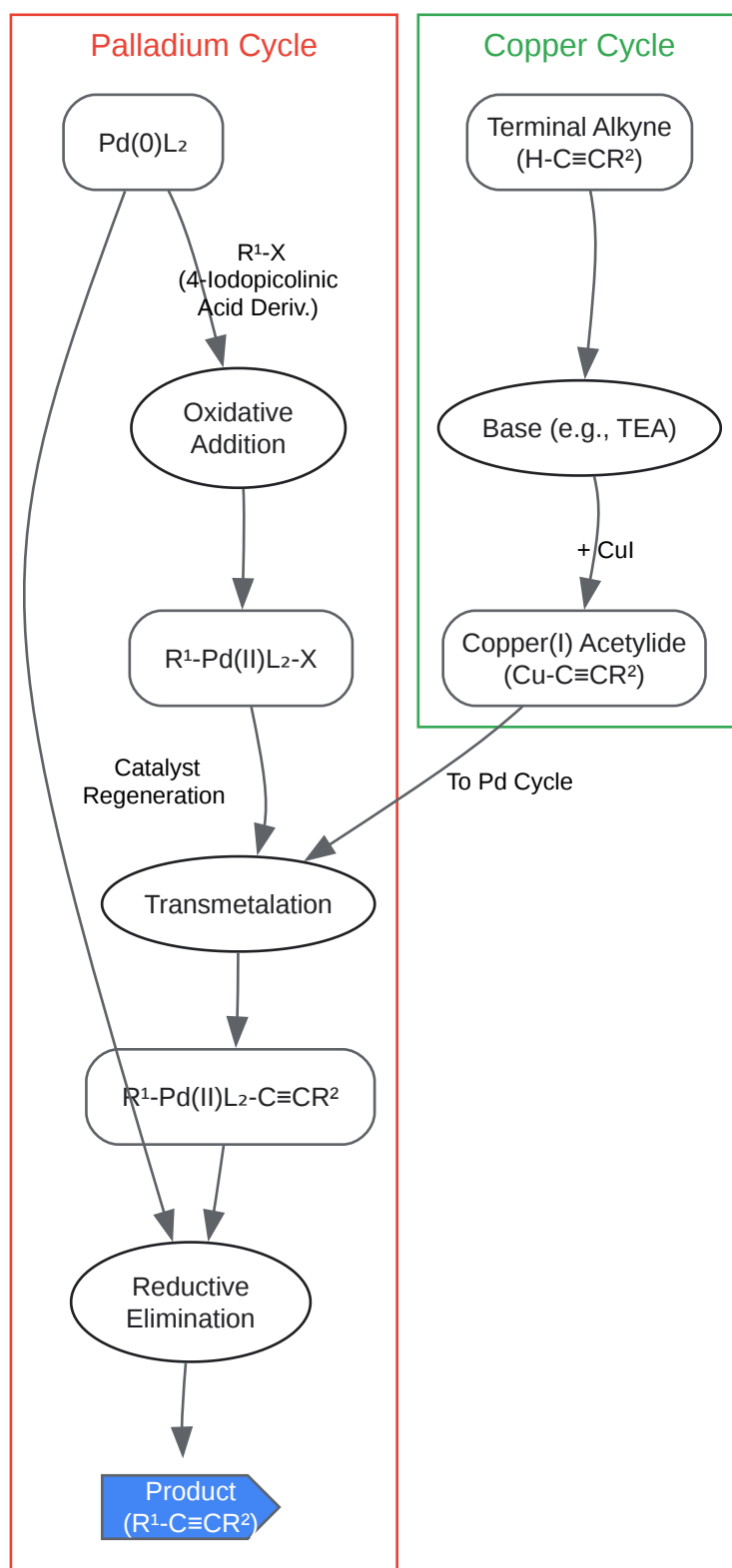
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.

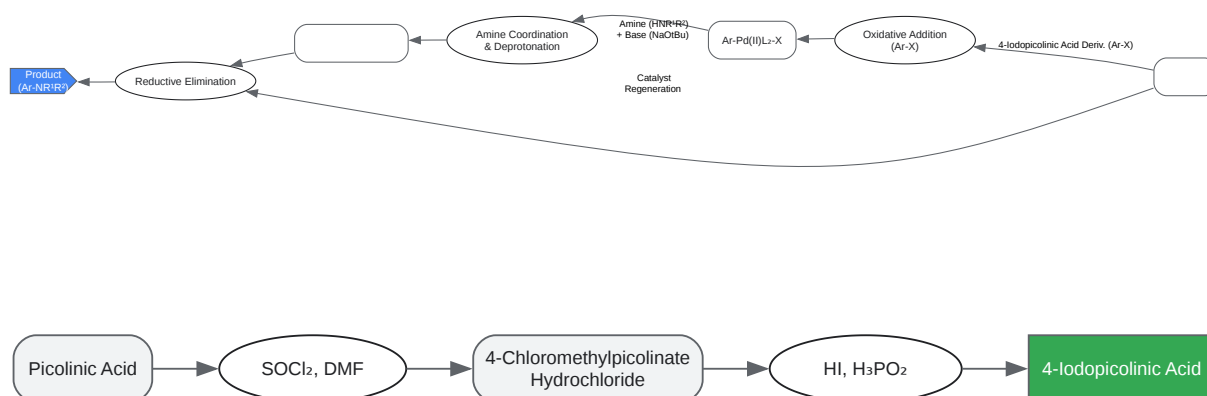
- **Catalyst:** Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] is a robust and commonly used catalyst that is effective for a wide range of substrates.[6] Alternatively, a combination of a Pd(II) source like Pd(OAc)<sub>2</sub> with a phosphine ligand can be used.[6]
- **Base:** A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Carbonates such as K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub> are frequently used. Cesium carbonate is often employed for more challenging couplings due to its higher solubility and basicity.[4][6]
- **Solvent:** A biphasic solvent system, typically an organic solvent (like 1,4-dioxane, DME, or toluene) and water, is used to dissolve both the organic-soluble starting materials and the

water-soluble inorganic base.[4][6]

## Generalized Catalytic Cycle: Suzuki-Miyaura Coupling







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